
Tert-butyl 4-(2-ethoxy-1-(2-fluorophenyl)-2-oxoethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- typically involves the reaction of piperazine with acetic acid derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butoxycarbonyl (Boc) protecting group . The reaction conditions often require an inert atmosphere and a suitable solvent such as dichloromethane. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Hydrolysis: The Boc protecting group can be removed through acid or base-catalyzed hydrolysis, yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- is widely used in scientific research due to its versatility. Some of its applications include:
Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- can be compared with similar compounds such as:
- 4-[(1,1-Dimethylethoxy)carbonyl]-α-phenyl-1-piperazineacetic acid
- 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-nitrophenyl)-1-piperazineacetic acid
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications. The unique tert-butoxycarbonyl group in 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-, for example, provides specific reactivity and stability that may not be present in other related compounds.
Properties
Molecular Formula |
C19H27FN2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-ethoxy-1-(2-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27FN2O4/c1-5-25-17(23)16(14-8-6-7-9-15(14)20)21-10-12-22(13-11-21)18(24)26-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3 |
InChI Key |
WOQKMIFJXNHFPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1F)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



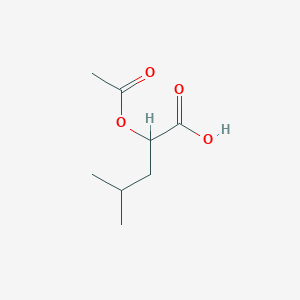

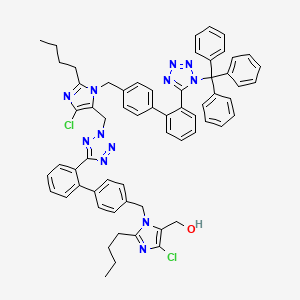
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
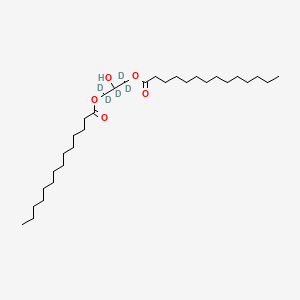
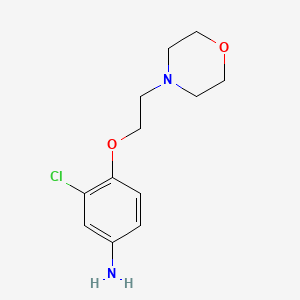
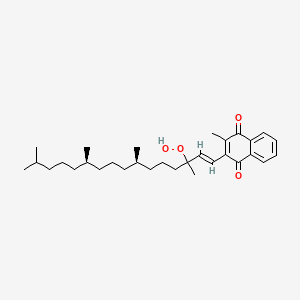
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)





